molecular formula C19H20N2O2S2 B5879292 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine

1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B5879292
M. Wt: 372.5 g/mol
InChI Key: BQBMLJWURNAWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, also known as NTS, is a chemical compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT7 receptors, which are both G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal activity. The precise mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine is still being investigated, but it is thought to involve interactions with specific amino acid residues in the receptor binding pocket.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can produce a range of biochemical and physiological effects, including increased serotonin release, decreased anxiety-like behavior, improved cognitive function, and enhanced antidepressant-like effects. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for more precise investigation of these receptor systems. However, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has relatively low potency compared to other serotonin receptor agonists, which may limit its usefulness in certain experiments. Additionally, the synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several areas of future research that could be explored with 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine. One direction is to investigate the potential therapeutic applications of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in treating various psychiatric disorders, such as depression and anxiety. Another direction is to further elucidate the mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, particularly in terms of its interactions with specific amino acid residues in the receptor binding pocket. Additionally, the development of more potent and selective 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine analogs could provide valuable tools for investigating the role of serotonin receptors in various physiological processes.

Synthesis Methods

The synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine involves several steps, starting with the reaction of 1-naphthylmethylamine with 2-chlorothiophene to form 1-(1-naphthylmethyl)-4-chloro-2-thienylpiperazine. This intermediate is then reacted with sodium sulfide to form the final product, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine.

Scientific Research Applications

1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use as a tool compound to investigate the role of serotonin receptors in various physiological processes. It has been found to selectively activate 5-HT1A and 5-HT7 receptors, which are involved in regulating mood, anxiety, and cognition. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use in developing new treatments for depression, anxiety disorders, and schizophrenia.

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,19-9-4-14-24-19)21-12-10-20(11-13-21)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBMLJWURNAWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.